

Application Notes and Protocols for 2-Butanone, 4-methoxy- Derivatives

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Compound of Interest

Compound Name: 2-Butanone, 4-methoxy-

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For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for two related compounds: 4-methoxy-2-butanone and 4-(4-methoxyphenyl)-2-butanone. Due to the ambiguity of the common name "**2-Butanone, 4-methoxy-**", both compounds are addressed to ensure comprehensive coverage.

Part 1: 4-methoxy-2-butanone

Chemical Identity:

- IUPAC Name: 4-methoxybutan-2-one
- CAS Number: 6975-85-5
- Molecular Formula: C₅H₁₀O₂
- Molecular Weight: 102.13 g/mol

Application Notes:

4-methoxy-2-butanone is a versatile bifunctional organic molecule utilized as an intermediate and solvent in various synthetic applications. Its structure, containing both a ketone and an ether functional group, allows for a range of chemical transformations. It is primarily used as a

building block in the synthesis of more complex molecules, including alcohols, ketones, and amides[1].

Physicochemical and Spectroscopic Data:

Property	Value	Reference
Appearance	Colorless liquid	[1]
Boiling Point	122-123 °C	[1]
Melting Point	-86 °C	[1]
Density	~0.89 g/mL	[1]
Solubility	Soluble in common organic solvents (ethanol, ether, ketone)	[1]

Experimental Protocols

1. Synthesis of 4-methoxy-2-butanone via Michael Addition

A plausible and chemically sound method for the synthesis of 4-methoxy-2-butanone is the Michael addition of methanol to methyl vinyl ketone.

Reaction Scheme:

Protocol:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl vinyl ketone (1.0 eq) in an excess of methanol, which acts as both the reactant and the solvent.
- Catalyst Addition: Add a catalytic amount of a strong base, such as sodium methoxide (e.g., 0.1 eq), to the solution.
- Reaction: Stir the mixture at room temperature. The reaction is typically exothermic. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography

(GC).

- Work-up: Once the reaction is complete, neutralize the catalyst with a weak acid (e.g., acetic acid).
- Purification: Remove the excess methanol by rotary evaporation. The resulting crude product can be purified by distillation to yield pure 4-methoxy-2-butanone.

Note: While this is a standard method for 1,4-conjugate addition, specific yields and reaction conditions would need to be optimized for large-scale synthesis.

Part 2: 4-(4-methoxyphenyl)-2-butanone

Chemical Identity:

- IUPAC Name: 4-(4-methoxyphenyl)butan-2-one
- Synonyms: Anisylacetone, Raspberry ketone methyl ether
- CAS Number: 104-20-1
- Molecular Formula: C₁₁H₁₄O₂
- Molecular Weight: 178.23 g/mol

Application Notes:

4-(4-methoxyphenyl)-2-butanone is a significant compound in the flavor and fragrance industry and serves as a key intermediate in pharmaceutical synthesis^{[2][3]}. It is a derivative of raspberry ketone and is noted for its sweet, fruity aroma^[3]. In the realm of drug development, it is a precursor for the synthesis of various pharmaceuticals, including the non-steroidal anti-inflammatory drug (NSAID) nabumetone^{[4][5]}.

Physicochemical and Spectroscopic Data:

Property	Value	Reference
Appearance	Colorless to pale yellow liquid	[3]
Boiling Point	152-153 °C at 15 mmHg	
Melting Point	8 °C	
Density	1.046 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.519	

Experimental Protocols

1. Synthesis of 4-(4-methoxyphenyl)-2-butanone

A common and effective method for the synthesis of 4-(4-methoxyphenyl)-2-butanone involves a two-step process: a Claisen-Schmidt condensation to form an α,β -unsaturated ketone, followed by selective hydrogenation.

Step 1: Synthesis of (E)-4-(4-methoxyphenyl)but-3-en-2-one (Claisen-Schmidt Condensation)

Protocol:

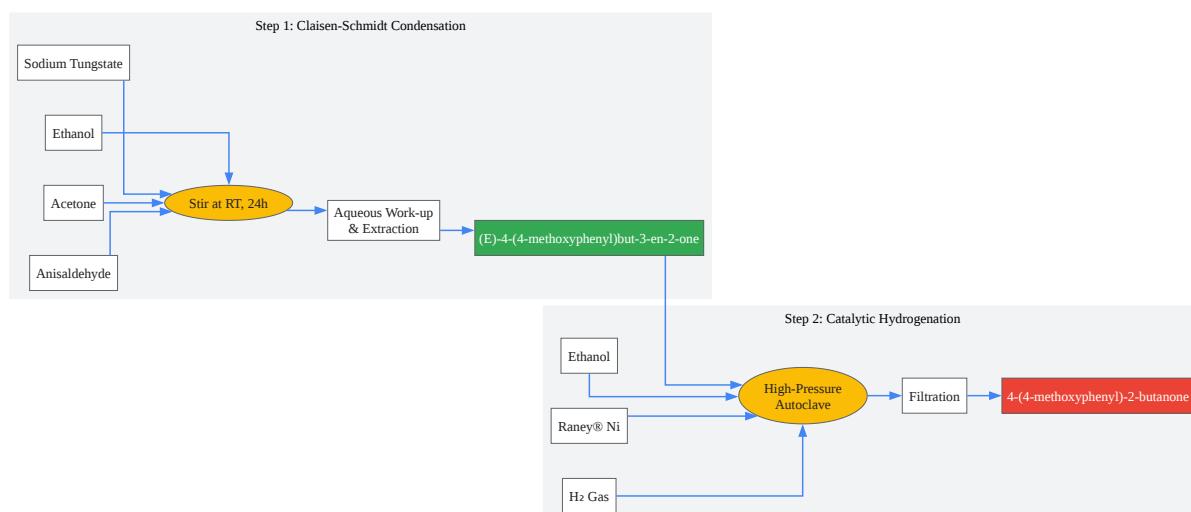
- Reaction Setup: In a suitable reaction vessel, dissolve anisaldehyde (1.0 eq) and acetone (1.0 eq) in ethanol.
- Catalyst Addition: Add a catalytic amount of sodium tungstate (30 mol %) to the mixture[6].
- Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC[6].
- Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate[6].
- Purification: The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by recrystallization or chromatography. A yield of 96% has been reported for this step[6].

Step 2: Synthesis of 4-(4-methoxyphenyl)-2-butanone (Catalytic Hydrogenation)

Protocol:

- Reaction Setup: In a high-pressure autoclave, dissolve (E)-4-(4-methoxyphenyl)but-3-en-2-one (1.0 eq) in a suitable solvent such as ethanol[5].
- Catalyst Addition: Add a catalytic amount of Raney® Nickel (5-10 mol%)[5].
- Hydrogenation: Seal the autoclave and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen and stir the mixture at room temperature until the reaction is complete, as monitored by TLC or GC[5].
- Work-up: Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite® to remove the catalyst.
- Purification: The filtrate is concentrated under reduced pressure to yield 4-(4-methoxyphenyl)-2-butanone.

Experimental Workflow for the Synthesis of 4-(4-methoxyphenyl)-2-butanone

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Caption: Two-step synthesis of 4-(4-methoxyphenyl)-2-butanone.

2. Application in the Synthesis of Nabumetone

4-(4-methoxyphenyl)-2-butanone serves as a key building block in some synthetic routes to the anti-inflammatory drug Nabumetone. The synthesis involves the coupling of a naphthalene derivative with a four-carbon chain, for which 4-(4-methoxyphenyl)-2-butanone can be a precursor or analog in process development[4][5].

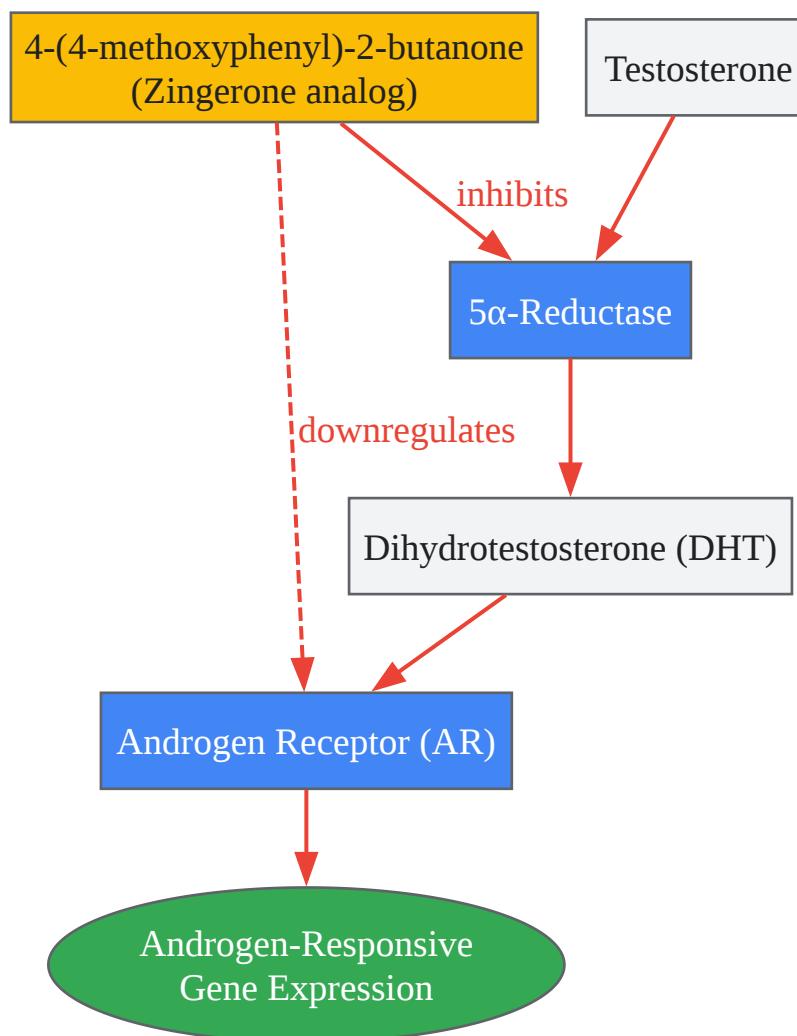
Signaling Pathways and Biological Activity

While direct studies on the signaling pathways of 4-(4-methoxyphenyl)-2-butanone are limited, significant insights can be drawn from the closely related natural compound, zingerone (4-(4-hydroxy-3-methoxyphenyl)-2-butanone). Zingerone has been shown to exhibit a range of biological activities, including anti-inflammatory and anti-cancer effects, through the modulation of key cellular signaling pathways.

1. Inhibition of the 5 α -Reductase Pathway

Zingerone has been demonstrated to reduce the expression of 5 α -reductase and androgen receptors, suggesting its potential in the management of androgen-dependent conditions. This pathway is critical in the conversion of testosterone to the more potent dihydrotestosterone (DHT), which is implicated in conditions like benign prostatic hyperplasia.

Hypothesized 5 α -Reductase Inhibitory Pathway



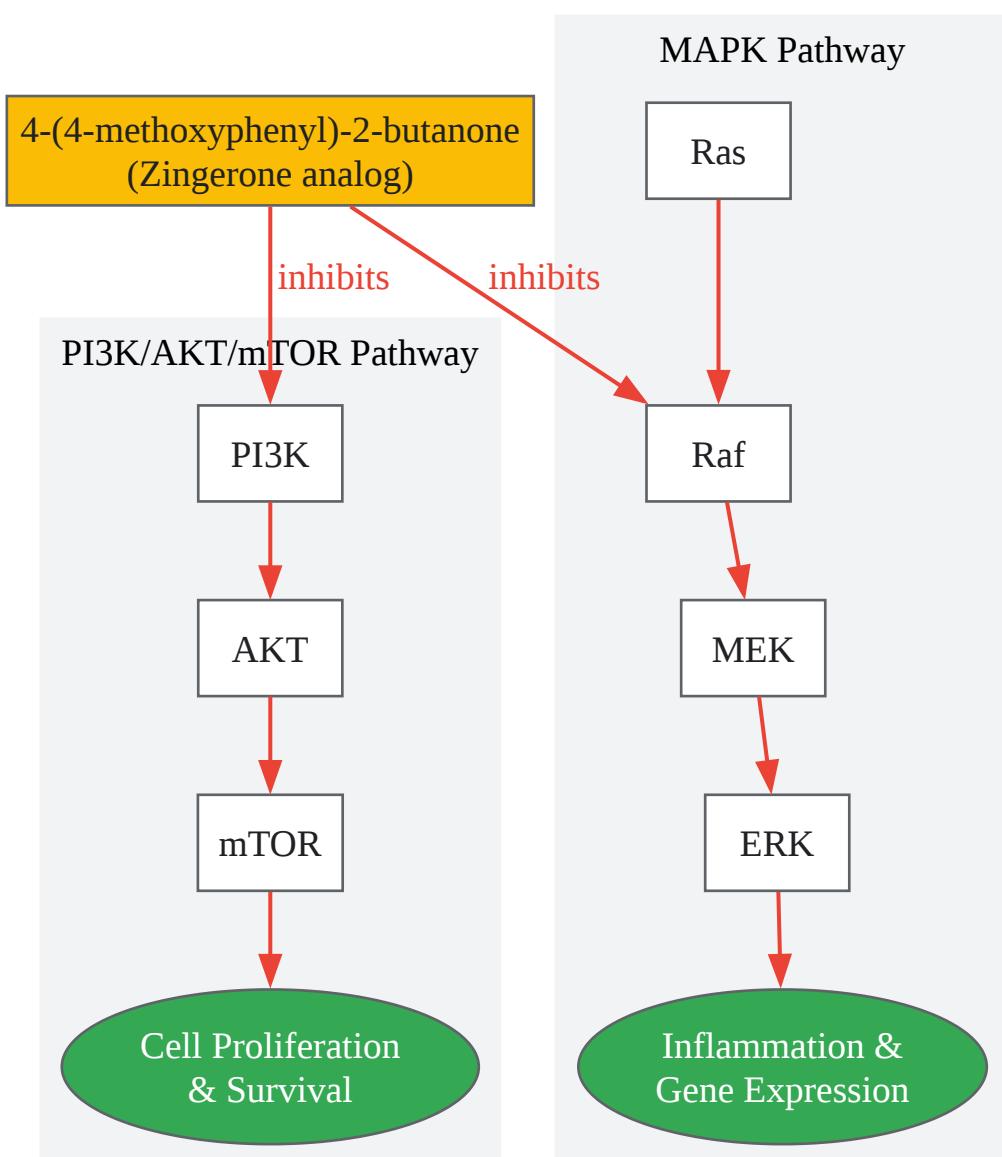
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Caption: Potential inhibition of the 5 α -reductase pathway.

2. Modulation of the PI3K/AKT/mTOR and MAPK Signaling Pathways

Zingerone has been shown to suppress cancer cell proliferation by inducing apoptosis and inhibiting the PI3K/AKT/mTOR signaling pathway. Additionally, it can modulate the MAPK signaling pathway, which is involved in cellular responses to a variety of stimuli and is often dysregulated in cancer and inflammatory diseases.

Overview of PI3K/AKT/mTOR and MAPK Signaling Inhibition



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Caption: Inhibition of pro-survival and inflammatory signaling.

Quantitative Data from Related Synthesis

The following table summarizes quantitative data from the synthesis of 4,4-dimethoxy-2-butanone, a structurally related compound, providing an indication of the expected yields and purity in similar chemical transformations.

Parameter	Value	Reference
Synthesis of 4,4-dimethoxy-2-butanone		
Reactants	Ethyl formate, liquid sodium methoxide, acetone, concentrated sulfuric acid	[7]
Reaction Type	Claisen ester condensation followed by acetalization	[7]
Yield	56.1% - 70.3%	[7]
Purity (GC)	95.09% - 95.23%	[7]
Synthesis of 4-methylpyrimidine from 4,4-dimethoxy-2-butanone		
Reactants	4,4-dimethoxy-2-butanone, formamide, water, ammonium chloride	[2]
Yield	54-63%	[2]
Purity (of starting material)	95% by vapor-phase chromatography	[2]

Disclaimer: The information on signaling pathways for 4-(4-methoxyphenyl)-2-butanone is inferred from studies on the structurally similar compound zingerone. Further research is required to confirm these specific biological activities for 4-(4-methoxyphenyl)-2-butanone. The provided experimental protocols are intended for guidance and should be adapted and optimized by qualified researchers in a laboratory setting. Always follow appropriate safety procedures when handling chemicals.

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